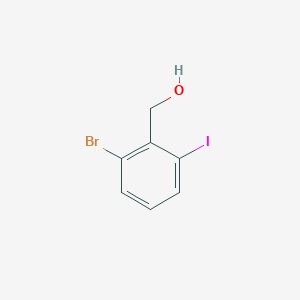

(2-Bromo-6-iodophenyl)methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

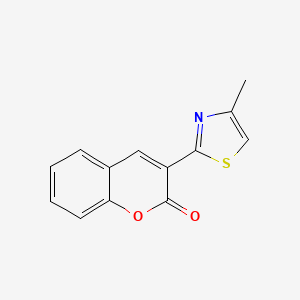

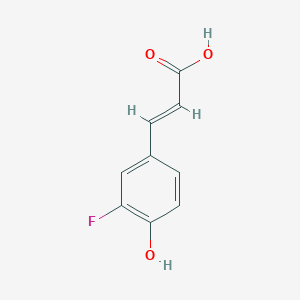

“(2-Bromo-6-iodophenyl)methanol” is an organic halogen compound with the chemical formula C7H6BrIO and a molecular weight of 312.93 . It is primarily used as an intermediate in the synthesis of various biologically active compounds.

Synthesis Analysis

“this compound” can be synthesized through various methods, such as the palladium-catalyzed cross-coupling reaction of 2-bromo-6-iodophenylboronic acid and formaldehyde, the reduction of 2-bromo-6-iodobenzaldehyde with sodium borohydride, or the nucleophilic addition of 2-bromo-6-iodophenyl lithium to formaldehyde.Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C7H6BrIO/c8-6-2-1-3-7(9)5(6)4-10/h1-3,10H,4H2 . The compound has a density of 2.558 g/cm3 at 25°C .Physical And Chemical Properties Analysis

“this compound” is a crystalline solid that is white to off-white in color. It has a melting point of 202-205°C and a boiling point of 444.8°C at 760 mmHg. The compound is sparingly soluble in water but soluble in common organic solvents such as ethanol, methanol, acetone, and chloroform.科学的研究の応用

Methanol as a Solubilizing Agent in Biomembrane Studies

- Study Focus: Methanol's impact on lipid dynamics in biological and synthetic membranes.

- Key Findings: Methanol significantly enhances the transfer and flip-flop kinetics of lipids, influencing bilayer composition and stability, which is crucial for cell survival and protein reconstitution (Nguyen et al., 2019).

Halogenated Dyes in Various Media

- Study Focus: Aggregation behavior of halogenated squaraine dyes in different solutions.

- Key Findings: Methanol-water solutions disrupt the aggregates of these dyes, altering their absorption characteristics (Arun, Epe, & Ramaiah, 2002).

Synthesis of Bromo-methoxynaphthalene

- Study Focus: Synthesis methods for bromo-methoxynaphthalene, a key intermediate in anti-inflammatory agents.

- Key Findings: Methanol is used as a solvent in the synthesis process, highlighting its role in facilitating chemical reactions (Xu & He, 2010).

Hammett Relationship in Thiophen Series

- Study Focus: Application of the Hammett relationship in thiophen series.

- Key Findings: Methanol plays a role in the kinetics of debromination reactions, demonstrating its utility in chemical analysis (Spinelli, Consiglio, & Corrao, 1972).

Synthesis of Natural Products

- Study Focus: Total synthesis of naturally occurring dibromo compounds.

- Key Findings: Methanol is used in the synthesis process, indicating its importance in the formation of natural compounds (Akbaba et al., 2010).

C-H Halogenation in Organic Synthesis

- Study Focus: Palladium-catalyzed C-H halogenation for synthesizing multi-substituted arenes.

- Key Findings: Methanol is used as a solvent, underscoring its role in enhancing the efficiency and selectivity of organic synthesis reactions (Sun, Sun, & Rao, 2014).

Safety and Hazards

The safety information for “(2-Bromo-6-iodophenyl)methanol” indicates that it should be stored in a dark place, sealed in dry, at 2-8°C . The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

特性

IUPAC Name |

(2-bromo-6-iodophenyl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrIO/c8-6-2-1-3-7(9)5(6)4-10/h1-3,10H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YREASIOSHRQECL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)CO)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrIO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.93 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-Benzylbenzimidazol-2-yl]propan-2-ol](/img/structure/B2356931.png)

![2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic Acid](/img/structure/B2356932.png)

![tert-Butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/no-structure.png)

![1-(furan-2-ylmethyl)-4-[(4-nitrophenyl)methylsulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2356941.png)

![1-[4-(Heptyloxy)phenyl]ethanone](/img/structure/B2356945.png)

![N-(4-{[(4-chlorophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B2356947.png)

![[2-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 2-(4-oxo-3H-phthalazin-1-yl)acetate](/img/structure/B2356949.png)

![[1-(5-Chloropyrazine-2-carbonyl)piperidin-4-yl]-(4-methylphenyl)methanone](/img/structure/B2356952.png)